molecular formula C15H12BrClO2 B600842 Dapagliflozin Impurity 1 CAS No. 1404477-10-6

Dapagliflozin Impurity 1

Numéro de catalogue B600842
Numéro CAS: 1404477-10-6
Poids moléculaire: 339.61
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .

Applications De Recherche Scientifique

Analytical Method Development

The development of analytical methods such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is crucial for identifying and quantifying impurities in dapagliflozin. A novel gradient RP-HPLC method has been developed for separating dapagliflozin and its process-related impurities, providing insights into the stability profile and degradation pathways .

Stability Testing

Stability testing is essential to ensure the quality of pharmaceuticals over time. Dapagliflozin impurities are monitored under various conditions to understand their behavior and potential degradation products, which is vital for regulatory compliance and drug safety .

Degradation Pathway Elucidation

Understanding the degradation pathway of dapagliflozin is important for improving drug formulation. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) , researchers can identify and characterize degradation products formed under different conditions .

Impurity Profiling

Impurity profiling involves the identification and quantification of impurities present in the drug substance. This is critical for the assessment of drug purity and efficacy. The impurity profile helps in understanding the synthetic history of the pharmaceutical compound .

Regulatory Compliance

For a drug to be approved by regulatory bodies, it must meet certain impurity thresholds. Research into dapagliflozin impurities aids in ensuring that these thresholds are not exceeded, which is a requirement for market approval .

Drug Safety and Efficacy

The presence of impurities can affect the safety and efficacy of the final pharmaceutical product. Scientific research into dapagliflozin impurities helps in determining acceptable limits to minimize any potential adverse effects on patients .

Quality Control

Quality control processes utilize the analysis of impurities to ensure that the manufacturing process remains consistent and produces a product that meets predefined quality standards. This includes monitoring impurity levels throughout the production process .

Pharmaceutical Development

Research on dapagliflozin impurities informs the development of new pharmaceutical formulations. By understanding the impurities, scientists can improve synthesis methods to reduce or eliminate these impurities, leading to better drug quality .

Safety And Hazards

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .

Propriétés

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJBBCGIIGJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin Impurity 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.